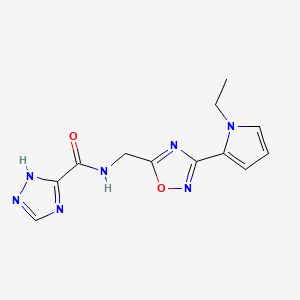
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,4-triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N7O2 and its molecular weight is 287.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,4-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structures : It contains a triazole and an oxadiazole moiety, which are known for their biological activities.
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 286.32 g/mol
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- A study found that similar oxadiazole derivatives displayed inhibitory effects against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma, with IC₅₀ values ranging from 30 to 100 µM depending on the specific derivative and cell line tested .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Oxadiazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar scaffolds demonstrated MIC values as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has been noted in several studies:
- Compounds with oxadiazole structures have shown the ability to inhibit cyclooxygenases (COX) enzymes, which play a crucial role in inflammation. Specific derivatives have been linked to reduced production of pro-inflammatory cytokines in vitro .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as COX and HDACs (Histone Deacetylases), affecting cell proliferation and apoptosis pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases, leading to disruption of cancer cell replication .
- Receptor Modulation : Potential interactions with various receptors involved in inflammation and cancer progression have also been suggested.
Case Study 1: Antitumor Efficacy
In a study exploring the antitumor efficacy of oxadiazole derivatives:
- A series of compounds were synthesized and tested against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects with IC₅₀ values below 50 µM against multiple cancer types .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties:
- Several oxadiazole derivatives were screened for antibacterial activity. The results showed promising activity against resistant strains of bacteria, indicating the potential for development into therapeutic agents .
Summary Table of Biological Activities
属性
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-2-19-5-3-4-8(19)10-16-9(21-18-10)6-13-12(20)11-14-7-15-17-11/h3-5,7H,2,6H2,1H3,(H,13,20)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPGPZGOELMYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














